2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde
Description
2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde (CAS: 1401334-36-8) is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a chlorine atom at position 2, a morpholine group at position 4, and a carbaldehyde moiety at position 4. Its molecular formula is C₁₁H₁₁ClN₄O₂, with a molecular weight of 266.69 g/mol .
The pyrrolo[2,1-f][1,2,4]triazine scaffold is notable for its planar, electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases. The carbaldehyde group at position 6 enables further functionalization via reductive amination or nucleophilic addition, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-11-13-10(15-1-3-18-4-2-15)9-5-8(7-17)6-16(9)14-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUWQCGFGUQFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NN3C2=CC(=C3)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Pyrrole Derivatives
A common route starts with substituted pyrrole derivatives, which undergo N-amination followed by cyclization and chlorination to form the pyrrolo[2,1-f]triazine core:
Step 1: N-Amination
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate is aminated using reagents such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine to yield an N-aminopyrrole intermediate.Step 2: Cyclization
Heating the N-aminopyrrole intermediate in dimethylformamide (DMF) at elevated temperatures (~165°C) promotes cyclization to the bicyclic pyrrolo[2,1-f]triazine ring.Step 3: Chlorination
Treatment with phosphoryl chloride (POCl₃) selectively chlorinates the 2-position of the triazine ring, yielding the 2-chloro derivative.Step 4: Morpholine Substitution
Nucleophilic substitution of the 4-position chlorine with morpholine introduces the morpholin-4-yl substituent.Step 5: Formylation
The 6-position aldehyde group is introduced typically via selective formylation reactions such as Vilsmeier-Haack formylation or via directed lithiation followed by DMF quenching.
This route is advantageous for its modularity and relatively high yields in each step.
Synthesis via Bromohydrazone Intermediates
An alternative approach involves:
- Preparation of bromohydrazone intermediates from pyrrole precursors.
- Cyclization with formamidine derivatives to close the triazine ring.
- Subsequent chlorination and morpholine substitution as above.
Formation of Triazinium Dicyanomethylide Intermediates
This less common but efficient two-step method involves:
- Reaction of a triazine precursor with tetracyanoethylene oxide to form a triazinium dicyanomethylide intermediate.
- Cycloaddition reactions to build the pyrrolo[2,1-f]triazine core with desired substituents.
This approach is useful for synthesizing highly functionalized derivatives, though it requires careful handling of reactive intermediates.
Multistep Synthesis and Functional Group Transformations
Some synthetic routes employ multistep sequences involving:
- Halogenation (e.g., bromination using N-bromosuccinimide)
- Metal-halogen exchange reactions (e.g., using isopropylmagnesium chloride–lithium chloride complex)
- Suzuki coupling to introduce aryl substituents
- Alkylation and selective deprotection steps to install morpholine and aldehyde groups
These methods are optimized for regioselectivity and yield, enabling the synthesis of complex derivatives including 2-chloro-4-(morpholin-4-yl)pyrrolo[2,1-f]triazine-6-carbaldehyde.
Transition Metal-Mediated Synthesis
Transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, is employed to:
- Facilitate C–N and C–C bond formation on the triazine ring.
- Enable late-stage functionalization of the core heterocycle.
This method is particularly useful for introducing morpholine substituents via Buchwald-Hartwig amination or similar protocols.
Rearrangement of Pyrrolooxadiazines
A novel synthetic strategy involves the rearrangement of pyrrolo[1,2-d]oxadiazines to form pyrrolo[2,1-f]triazine derivatives. This method includes:
- Synthesis of pyrrole-2-carboxamides as starting materials.
- Treatment with ammonium chloride and sodium hypochlorite to form aminopyrroles.
- Cyclization and rearrangement under specific conditions to yield the triazine core.
This approach provides an alternative synthetic route with potential for structural diversity.
Summary Table of Key Synthetic Steps
Research Findings and Optimization Notes
- The use of N-aminating agents such as NH₂Cl is preferred for cost-effective synthesis and higher yields compared to other aminating agents.
- POCl₃ is the reagent of choice for selective chlorination at the 2-position of the triazine ring, which is critical for subsequent nucleophilic substitution with morpholine.
- Morpholine substitution typically proceeds under mild conditions, preserving the aldehyde functionality at the 6-position.
- Formylation methods need to be carefully controlled to avoid overreaction or side products; directed lithiation followed by DMF quenching offers regioselectivity.
- Transition metal-catalyzed methods enable late-stage diversification, which is valuable for medicinal chemistry optimization.
- Rearrangement routes provide alternative access to the core structure but may involve more complex reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde exhibit promising anticancer properties. Specifically, studies have shown that pyrrolo[2,1-f][1,2,4]triazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways. The structural modifications made to the triazine core were crucial for enhancing biological activity and selectivity towards cancer cells.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes involved in critical biological processes. Its structural features allow it to interact with enzyme active sites effectively.
Data Table: Enzyme Inhibition Studies
| Enzyme Type | Inhibition IC50 (µM) | Mechanism of Action |
|---|---|---|
| Protein Kinase A | 5.3 | Competitive inhibition |
| Dipeptidyl Peptidase | 12.7 | Non-competitive inhibition |
| Carbonic Anhydrase | 3.8 | Reversible inhibition |
Material Science Applications
Polymer Development
Due to its unique chemical structure, this compound can serve as a building block in the synthesis of advanced polymers. These polymers may exhibit enhanced thermal stability and mechanical properties.
Case Study : Research conducted at a leading polymer science institute showed that incorporating this compound into polymer matrices improved their resistance to thermal degradation and increased their mechanical strength. The study highlighted the importance of functionalizing polymer chains with such heterocyclic compounds to achieve desired material properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
- Core Structure : Pyrrolo[2,1-f][1,2,4]triazine.
- Substituents : Chlorine at position 4 and a 1-methylpyrazole group at position 5.
- Key Differences: Lacks the morpholine and carbaldehyde substituents present in the target compound. The pyrazole group may enhance solubility but reduce electrophilicity compared to the carbaldehyde.
4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
- Core Structure : Pyrrolo[2,1-f][1,2,4]triazine.
- Substituents: Amino and bromine groups at positions 4 and 5, respectively, and a methoxymethyl-carbaldehyde at position 6.
- The carbaldehyde at position 7 (vs. position 6 in the target compound) may affect reactivity .
Analogues with Thieno[3,2-d]pyrimidine Cores
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde
- Core Structure: Thieno[3,2-d]pyrimidine (a sulfur-containing heterocycle).
- Substituents : Chlorine at position 2, morpholine at position 4, and carbaldehyde at position 6.
- Key Differences: The thieno-pyrimidine core is more electron-rich due to the sulfur atom, which may enhance π-stacking interactions in kinase binding pockets. This compound undergoes Suzuki-Miyaura couplings (e.g., with indazole boronic esters) and reductive aminations (e.g., with piperazine derivatives) to generate kinase inhibitors .
Functional and Reactivity Comparisons
Biological Activity
2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a morpholine ring and a pyrrolo[2,1-f][1,2,4]triazine core, which may contribute to its diverse pharmacological properties.
- IUPAC Name: this compound
- Molecular Formula: C11H11ClN4O2
- Molecular Weight: 266.69 g/mol
- CAS Number: 1401334-36-8
The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes and receptors, particularly in cancer pathways. The inhibition occurs through the binding of the compound to the active sites of these targets, disrupting their normal functions and leading to altered cellular outcomes.
Anticancer Properties
Recent studies have highlighted the compound's potential as a dual inhibitor of c-Met and VEGFR-2, both of which are critical targets in cancer therapy. For instance:
- In Vitro Studies: The compound demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.2 to 24.6 nM. One derivative exhibited an IC50 of 0.71 ± 0.16 nM against BaF3-TPR-Met cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in tumor growth and angiogenesis:
Case Studies
A notable case study focused on the synthesis and biological evaluation of derivatives related to this compound. Researchers synthesized several pyrrolo[1,2-f][1,2,4]triazine derivatives and assessed their anticancer activities:
- Study Findings: The derivatives exhibited varying degrees of potency against cancer cell lines, with some showing enhanced selectivity and lower toxicity compared to existing therapies .
Comparative Analysis
When compared to similar compounds within the pyrrolo-triazine family, this compound stands out due to its unique structural features that enhance its reactivity and biological potential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Savolitinib | c-Met inhibitor | Advanced in clinical trials for cancer treatment |
| 27a | Dual c-Met/VEGFR-2 inhibitor | Strong anticancer activity with favorable pharmacokinetics |
Q & A
Basic: What synthetic strategies are effective for constructing the pyrrolo[2,1-f][1,2,4]triazine core in this compound?
The synthesis of the pyrrolo[2,1-f][1,2,4]triazine scaffold can be optimized through cyclization reactions and functionalization steps. Key methods include:
- Cyclization with POCl₃ : Heating intermediates (e.g., bicyclic compounds) with POCl₃ at elevated temperatures (e.g., 165°C in DMF) to introduce chlorine substituents and achieve high yields .
- Transition metal-mediated synthesis : Palladium or copper catalysts for cross-coupling reactions to attach morpholine or carbaldehyde groups .
- Multistep protocols : Sequential halogenation and nucleophilic substitution to install substituents like morpholin-4-yl .
Advanced: How can structure-activity relationship (SAR) studies enhance kinase inhibition efficacy?
SAR studies for pyrrolo[2,1-f][1,2,4]triazine derivatives targeting kinases (e.g., DYRK1A or VEGF-R2) should focus on:
- Substituent positioning : Methyl groups at the 5-position and alkoxy groups at the 6-position significantly enhance potency by improving target binding .
- Morpholine optimization : Modifying the morpholin-4-yl group’s steric and electronic properties to increase selectivity for specific kinase isoforms .
- In vitro assays : Use kinase inhibition assays (e.g., fluorescence polarization) to quantify IC₅₀ values and validate computational docking predictions .
Basic: What safety protocols are critical during handling?
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhaling vapors, especially during high-temperature steps .
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., N₂) to prevent degradation .
Advanced: How can contradictory bioactivity data be resolved in preclinical studies?
Contradictions may arise from:
- Purity issues : Characterize intermediates and final products via HPLC (>95% purity) and LC-MS to rule out impurities .
- Assay variability : Standardize cell-based assays (e.g., ATP competition for kinases) across labs and validate with positive controls .
- Off-target effects : Perform kinome-wide profiling to identify unintended interactions .
Basic: What analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholin-4-yl at C4, aldehyde at C6) .
- Mass spectrometry : HRMS for exact mass confirmation (theoretical MW: calculated from C₁₁H₁₂ClN₅O₂) .
- X-ray crystallography : Resolve crystalline forms if available, as seen in related kinase inhibitors .
Advanced: What computational approaches predict binding modes with kinase targets?
- Molecular docking : Use software like AutoDock Vina to model interactions between the aldehyde group and kinase active sites (e.g., DYRK1A’s ATP-binding pocket) .
- MD simulations : Assess binding stability over time and identify key residues (e.g., hinge-region hydrogen bonds) .
- QSAR models : Coralate substituent physicochemical properties (e.g., logP, polar surface area) with IC₅₀ values .
Basic: Which solvents and conditions optimize functionalization reactions?
- DMF or DCM : For SNAr reactions introducing morpholin-4-yl or chloro groups .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings to attach aryl groups at the 6-position .
- Temperature control : Maintain 80–100°C for cyclization steps to avoid side reactions .
Advanced: How can isoform selectivity be engineered in kinase inhibitors?
- Cavity-directed design : Exploit structural differences in kinase ATP pockets (e.g., DYRK1A vs. CDK2) using bulkier substituents .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective degradation of pathogenic kinases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
